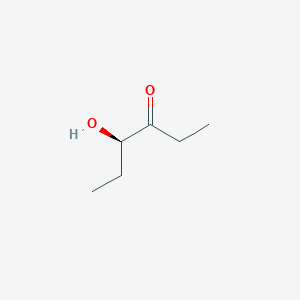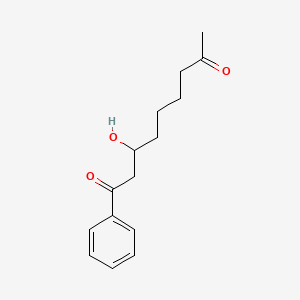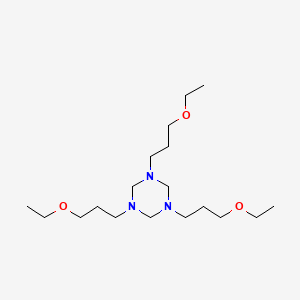
3-Hexanone, 4-hydroxy-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 4-hydroxy-, (4R)-: is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image(4R)-4-Hydroxy-3-hexanone and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-hydroxy-, (4R)- can be achieved through several methods:
Reduction of 4-Hydroxy-3-hexanone: This method involves the reduction of 4-Hydroxy-3-hexanone using a chiral catalyst to obtain the (4R)-enantiomer.
Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral catalysts, the asymmetric synthesis can be performed to selectively produce the (4R)-enantiomer.
Industrial Production Methods
Industrial production of 3-Hexanone, 4-hydroxy-, (4R)- typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Hexanone, 4-hydroxy-, (4R)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Hydroxyhexanoic acid.
Reduction: Formation of (4R)-4-Hydroxyhexanol.
Substitution: Formation of 4-Bromo-3-hexanone or 4-Chloro-3-hexanone.
Scientific Research Applications
3-Hexanone, 4-hydroxy-, (4R)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-Hexanone, 4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-4-hexanone: Similar structure but with the hydroxyl and ketone groups swapped.
4-Hydroxy-3-pentanone: Similar structure but with a shorter carbon chain.
Uniqueness
3-Hexanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
| 116296-94-7 | |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
SKCYVGUCBRYGTE-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)CC)O |
Canonical SMILES |
CCC(C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)




